molecular formula C16H16N2O B5851650 (Z)-2-METHYL-3-PHENYL-N-(3-PYRIDYLMETHYL)-2-PROPENAMIDE

(Z)-2-METHYL-3-PHENYL-N-(3-PYRIDYLMETHYL)-2-PROPENAMIDE

Cat. No.: B5851650
M. Wt: 252.31 g/mol
InChI Key: AZMSQARFAZXVRB-RAXLEYEMSA-N
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Description

(Z)-2-METHYL-3-PHENYL-N-(3-PYRIDYLMETHYL)-2-PROPENAMIDE is a synthetic organic compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structural features, which include a phenyl group, a pyridylmethyl group, and a propenamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-METHYL-3-PHENYL-N-(3-PYRIDYLMETHYL)-2-PROPENAMIDE typically involves a multi-step process. One common method includes the reaction of 3-pyridylmethylamine with 2-methyl-3-phenylpropenoic acid under specific conditions to form the desired compound. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as dichloromethane, at controlled temperatures.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and cost-effective methods. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-METHYL-3-PHENYL-N-(3-PYRIDYLMETHYL)-2-PROPENAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridylmethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(Z)-2-METHYL-3-PHENYL-N-(3-PYRIDYLMETHYL)-2-PROPENAMIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe in studying enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of (Z)-2-METHYL-3-PHENYL-N-(3-PYRIDYLMETHYL)-2-PROPENAMIDE involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes, inhibiting their activity and thereby exerting its biological effects. The pathways involved include modulation of enzyme activity and interference with cellular signaling processes.

Comparison with Similar Compounds

Similar Compounds

    Thiacloprid: A neonicotinoid insecticide with a similar pyridylmethyl group.

    Imidacloprid: Another neonicotinoid with structural similarities.

Uniqueness

(Z)-2-METHYL-3-PHENYL-N-(3-PYRIDYLMETHYL)-2-PROPENAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

(Z)-2-methyl-3-phenyl-N-(pyridin-3-ylmethyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O/c1-13(10-14-6-3-2-4-7-14)16(19)18-12-15-8-5-9-17-11-15/h2-11H,12H2,1H3,(H,18,19)/b13-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZMSQARFAZXVRB-RAXLEYEMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1=CC=CC=C1)C(=O)NCC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C/C1=CC=CC=C1)/C(=O)NCC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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